molecular formula C17H14N2O3 B11779389 2-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)benzoic acid

2-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)benzoic acid

Cat. No.: B11779389
M. Wt: 294.30 g/mol
InChI Key: FLCBOQBRDTVYAB-UHFFFAOYSA-N
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Description

2-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)benzoic acid is an organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a benzoic acid moiety linked to an oxadiazole ring, which is further substituted with a 2,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4-dimethylbenzohydrazide with benzoic acid derivatives under dehydrating conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)benzoic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)benzoic acid methyl ester
  • 2-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)benzonitrile
  • 2-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)benzamide

Uniqueness

Compared to similar compounds, this compound is unique due to its specific substitution pattern and the presence of the benzoic acid moiety

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

2-[3-(2,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]benzoic acid

InChI

InChI=1S/C17H14N2O3/c1-10-7-8-12(11(2)9-10)15-18-16(22-19-15)13-5-3-4-6-14(13)17(20)21/h3-9H,1-2H3,(H,20,21)

InChI Key

FLCBOQBRDTVYAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)O)C

Origin of Product

United States

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